molecular formula C17H11IN4O3S B10879575 2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide

2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide

Cat. No.: B10879575
M. Wt: 478.3 g/mol
InChI Key: GGPKMTDNFYUXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a dihydropyrimidinone core substituted with a cyano group at position 5, a furan-2-yl group at position 4, and a sulfanyl bridge linking to an N-(4-iodophenyl)acetamide moiety. Its molecular formula is C₁₇H₁₁IN₄O₃S, with a molecular weight of 478.27 g/mol . The 4-iodophenyl group introduces steric bulk and electronic effects, while the furan-2-yl substituent contributes π-electron density.

Properties

Molecular Formula

C17H11IN4O3S

Molecular Weight

478.3 g/mol

IUPAC Name

2-[[5-cyano-4-(furan-2-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-iodophenyl)acetamide

InChI

InChI=1S/C17H11IN4O3S/c18-10-3-5-11(6-4-10)20-14(23)9-26-17-21-15(13-2-1-7-25-13)12(8-19)16(24)22-17/h1-7H,9H2,(H,20,23)(H,21,22,24)

InChI Key

GGPKMTDNFYUXBT-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)I)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-CYANO-4-(2-FURYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-IODOPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-keto ester and a guanidine derivative under acidic conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a cyclization reaction involving a suitable precursor, such as a 2-furyl aldehyde.

    Attachment of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a cyanide source.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the pyrimidine derivative with a thiol compound.

    Attachment of the Iodophenyl Group: The iodophenyl group is introduced through an electrophilic aromatic substitution reaction using an iodinated benzene derivative.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction using an appropriate amine and acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine group.

    Cyclization: The compound can undergo intramolecular cyclization reactions, potentially forming new ring structures.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or catalytic hydrogenation.

    Substitution: Reagents such as sodium azide (NaN~3~) or potassium tert-butoxide (KOtBu) under basic conditions.

    Cyclization: Catalysts such as palladium or copper salts under elevated temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

    Cyclization: New heterocyclic compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C17H11N3O4SC_{17}H_{11}N_{3}O_{4}S, with a molecular weight of approximately 353.4 g/mol. The compound features a pyrimidine ring with a cyano group and a furan moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

In Vitro Studies

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds display cytotoxic activity against various cancer cell lines, including those associated with breast and colon cancers. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development as anticancer agents .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with specific protein targets involved in cancer progression. For example, it has been suggested that modifications to the compound can enhance its binding affinity to proteins such as 5-lipoxygenase, which plays a critical role in inflammation and cancer . These studies provide insights into how structural variations can influence biological activity.

Other Therapeutic Applications

Beyond anticancer properties, the compound may also exhibit anti-inflammatory effects. Similar structures have been investigated for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Synthesis and Development

The synthesis of 2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide typically involves multi-step reactions that incorporate readily available reagents. The synthetic routes are designed to optimize yield and purity while minimizing environmental impact .

Case Studies and Experimental Findings

  • Anticancer Efficacy : A study reported that similar pyrimidine derivatives showed percent growth inhibition (PGI) values exceeding 70% against several human cancer cell lines. This suggests that modifications to the core structure can lead to enhanced therapeutic efficacy .
  • In Silico Analysis : Computational methods have been utilized to predict the pharmacokinetic properties of the compound, indicating favorable absorption, distribution, metabolism, and excretion (ADME) profiles which are crucial for drug development .
  • Structure Activity Relationship (SAR) : Ongoing research focuses on understanding how different substituents on the pyrimidine ring affect biological activity. This SAR analysis is vital for optimizing lead compounds for better efficacy and reduced toxicity .

Mechanism of Action

The mechanism of action of 2-{[5-CYANO-4-(2-FURYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-IODOPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidinone Core

The pyrimidinone scaffold is highly modular. Key analogues differ in substituents at positions 4 and 5, as well as the aryl group on the acetamide moiety:

Compound Name/Identifier Position 4 Substituent Position 5 Substituent Acetamide Aryl Group Molecular Weight (g/mol) Reference
Target Compound (ID: Y511-9232) Furan-2-yl Cyano 4-Iodophenyl 478.27
2-[(5-Cyano-4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide Ethyl Cyano 4-Fluorophenyl Not reported
Compound 8c (4-methoxyphenyl) 4-Methoxyphenyl Cyano 6-Nitrobenzothiazol-2-yl Not reported
Compound ZHK (3,4-dichlorophenyl) 3,4-Dichlorophenyl Cyano 4-Sulfamoylphenyl Not reported
N-(4-(4-(4-Fluorophenyl)-5-cyano-6-oxopyridin-2-yl)phenyl)-2-((3-ethylquinazolin-2-yl)thio)acetamide 4-Fluorophenyl (pyridine core) Cyano 4-Phenyl (quinazolinyl) 551.60

Key Observations :

  • Electronic Effects : The furan-2-yl group in the target compound is electron-rich, contrasting with electron-withdrawing groups like 3,4-dichlorophenyl in ZHK or methoxy in 8c .

Physical and Spectral Properties

Property Target Compound 2-[(5-Cyano-4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide Compound 8c
Melting Point Not reported Not reported 273–275°C
IR Peaks (cm⁻¹) Expected: ~2220 (C≡N), ~1660 (C=O) 2214 (C≡N), 1664 (C=O) 2221 (C≡N), 1700, 1659 (C=O)
¹H-NMR Not reported δ 2.30 (CH₃), 7.20–7.92 (ArH), 10.13–11.93 (NH) Not reported

Notes:

  • The target compound’s spectral profile is expected to align with analogues, featuring diagnostic peaks for cyano (~2220 cm⁻¹) and carbonyl groups (~1660 cm⁻¹).
  • Melting points for analogues range widely (e.g., 274–288°C for compounds in ), suggesting the target may exhibit similar thermal stability.

Pharmacological Potential

While direct data for the target compound are absent, structural parallels suggest possible applications:

  • LDH-5 Selectivity : The dichlorophenyl analogue ZHK’s LDH-5 inhibition underscores the importance of aryl substituents in isoform selectivity.
  • Solubility Considerations : The 4-iodophenyl group may reduce solubility compared to fluorophenyl or methoxy-substituted analogues, impacting bioavailability.

Biological Activity

The compound 2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyrimidine core, which is known for various biological activities, including antimicrobial and anticancer properties. The presence of the furan and cyano groups contributes to its pharmacological profile.

Research suggests that compounds with similar structures often exhibit their effects through the inhibition of specific enzymes or pathways. For instance, dihydropyrimidines are known to interact with calcium channels and exhibit antioxidant properties, which might be relevant for cardiovascular applications .

Antimicrobial Activity

Several studies have indicated that compounds structurally related to 2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide demonstrate significant antimicrobial activity. For example, derivatives of dihydropyrimidines have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Antioxidant Properties

The antioxidant potential of this compound may be attributed to its dihydropyrimidine structure, which can scavenge free radicals and reduce oxidative stress in cells. This property is crucial in preventing cellular damage and could have implications in treating diseases associated with oxidative stress .

Inhibition of Myeloperoxidase (MPO)

Recent studies have highlighted the potential of related compounds as selective inhibitors of myeloperoxidase (MPO), an enzyme linked to inflammatory processes. Inhibiting MPO may provide therapeutic benefits in conditions like cardiovascular diseases and autoimmune disorders .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various dihydropyrimidine derivatives against common pathogens. The results showed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli , suggesting that 2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide may share similar properties .
  • Cardiovascular Applications : In vitro studies demonstrated that compounds with dihydropyridine structures could effectively block L-type calcium channels in cardiomyocytes, indicating potential use in managing cardiac conditions .

Research Findings Summary Table

Activity Type Findings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; specific potency noted against S. aureus and E. coli .
AntioxidantExhibits free radical scavenging activity; potential protective effects against oxidative stress .
MPO InhibitionSelective inhibition observed; potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A stepwise approach is recommended:

Core Pyrimidine Synthesis : Start with a cyclocondensation reaction between thiourea derivatives and β-keto nitriles under acidic conditions to form the 5-cyano-6-oxo-dihydropyrimidine scaffold .

Sulfanyl-Acetamide Coupling : Introduce the sulfanyl-acetamide moiety via nucleophilic substitution using activated thiol intermediates (e.g., mercaptoacetamide derivatives) in DMF at 60–80°C .

Iodophenyl Incorporation : Perform a Buchwald-Hartwig coupling or Ullmann reaction to attach the 4-iodophenyl group, using Pd catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .
Optimization : Apply Design of Experiments (DoE) to variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify critical factors affecting yield and purity .

Q. How can researchers validate the structural integrity of this compound, particularly the sulfanyl linkage and iodophenyl orientation?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the sulfanyl-acetamide bond (δ ~3.8 ppm for SCH₂) and iodophenyl substituents (aromatic protons at δ ~7.3–7.6 ppm) .
  • X-Ray Crystallography : Resolve the crystal structure to verify stereoelectronic effects of the iodine atom on the phenyl ring and confirm the dihedral angle between the pyrimidine and furan rings (e.g., angles ~15–25° observed in similar compounds) .
  • HRMS : Validate the molecular ion peak ([M+H]⁺) with <5 ppm error .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally analogous pyrimidine derivatives?

  • Methodological Answer : Address discrepancies via:
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition assays with ATP concentrations fixed at 1 mM) .
  • Structural-Activity Modeling : Apply QSAR models to correlate substituent electronegativity (e.g., iodine vs. chlorine) with activity. For example, iodine’s bulky size may reduce binding pocket accessibility compared to smaller halogens .
  • Reproducibility Checks : Replicate key studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to isolate confounding variables .

Q. How does the crystal packing of this compound influence its solubility and intermolecular interactions?

  • Methodological Answer : Analyze crystallographic data (e.g., CCDC entries) to identify:
  • Hydrogen Bond Networks : The 6-oxo group and acetamide NH often form H-bonds with adjacent molecules, reducing solubility in apolar solvents .
  • Halogen Bonding : The iodine atom participates in X···O/N interactions (distance ~3.0 Å), enhancing crystal stability but lowering dissolution rates .
    Table 1 : Key Crystallographic Parameters
ParameterValue
Space GroupP2₁/c
Dihedral Angle (Pyrimidine-Furan)18.7°
Halogen Bond Distance3.02 Å (I···O)

Q. What computational methods are effective in predicting the compound’s mechanism of action against kinase targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
  • Docking : Prioritize kinases with ATP-binding pockets accommodating the iodophenyl group (e.g., EGFR, VEGFR). Score poses using binding energy (<-8 kcal/mol) .
  • Simulations : Run 100-ns trajectories to assess stability of the sulfanyl-acetamide hinge region interaction. Monitor RMSD values (<2.0 Å indicates stable binding) .
  • Pharmacophore Mapping : Align the cyano and furan groups with known kinase inhibitors (e.g., sorafenib’s trifluoromethyl-phenyl motif) .

Q. How can researchers mitigate challenges in scaling up the synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Implement flow chemistry and catalytic asymmetric synthesis :
  • Continuous Flow : Use microreactors to control exothermic steps (e.g., cyclocondensation) and improve mixing efficiency, achieving >90% yield at gram scale .
  • Chiral Catalysts : Employ Ru-BINAP complexes for stereoselective steps, monitoring enantiomeric excess (ee) via chiral HPLC (e.g., Daicel IA column) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.